molecular formula C12H12N2O B3305577 4-Methoxy-2-(pyridin-3-yl)aniline CAS No. 923293-14-5

4-Methoxy-2-(pyridin-3-yl)aniline

Cat. No.: B3305577
CAS No.: 923293-14-5
M. Wt: 200.24 g/mol
InChI Key: MXFLFABUXNQYCN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-3-yl)aniline is an organic compound with the molecular formula C12H12N2O It consists of a methoxy group attached to the fourth position of a benzene ring, which is further substituted with a pyridin-3-yl group at the second position and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 3-bromopyridine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling. The reaction typically employs a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative of 3-bromopyridine in an organic solvent like tetrahydrofuran or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the nitro compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(pyridin-3-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyridin-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxy and pyridinyl groups can interact with various molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(pyridin-2-yl)aniline: Similar structure but with the pyridinyl group at the second position.

    4-Methoxy-2-(pyridin-4-yl)aniline: Similar structure but with the pyridinyl group at the fourth position.

    4-Methoxy-2-(quinolin-3-yl)aniline: Similar structure but with a quinolinyl group instead of a pyridinyl group.

Uniqueness

4-Methoxy-2-(pyridin-3-yl)aniline is unique due to the specific positioning of the methoxy, pyridinyl, and amino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-5-12(13)11(7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFLFABUXNQYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30854275
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-14-5
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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